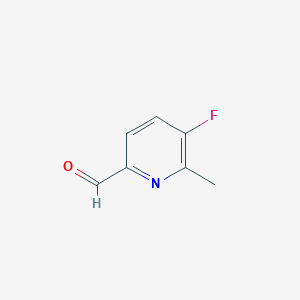

5-Fluoro-6-methylpicolinaldehyde

Description

Structural Elucidation

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 5-fluoro-6-methylpicolinaldehyde or 5-fluoro-6-methyl-2-pyridinecarbaldehyde . The molecular formula C₇H₆FNO corresponds to a pyridine ring (C₅H₄N) substituted with a fluorine atom at position 5, a methyl group at position 6, and an aldehyde (-CHO) functional group at position 2. Its molecular weight is 139.13 g/mol , with a calculated density influenced by the electron-withdrawing fluorine and electron-donating methyl substituents.

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol |

| CAS Number | 884495-34-5 |

Crystallographic Characterization

X-ray Diffraction Studies

While direct crystallographic data for this compound is limited, related pyridine derivatives (e.g., 5-fluoro-6-methylpyridin-2-yl complexes) reveal critical structural insights. X-ray diffraction typically confirms the planar pyridine ring geometry, with substituents positioned in a dihedral arrangement relative to the ring plane. The aldehyde group adopts a trans configuration with respect to the nitrogen atom, minimizing steric hindrance.

Torsional Angle Analysis of Pyridine Ring Substituents

The fluorine and methyl groups at positions 5 and 6, respectively, influence the pyridine ring’s conformation:

- Fluorine (C5) : The electron-withdrawing nature reduces electron density in the ring, potentially altering bond angles.

- Methyl (C6) : The bulky methyl group may induce slight ring puckering to mitigate steric strain, though the pyridine ring remains predominantly planar due to aromatic stabilization.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key NMR features include:

| Proton/Group | Chemical Shift (δ) | Multiplicity | Integration |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.0 ppm | Singlet | 1H |

| Methyl (C6) | ~2.4 ppm | Singlet | 3H |

| Pyridine C4-H | ~8.2 ppm | Doublet | 1H |

| Pyridine C3-H | ~7.9 ppm | Triplett | 1H |

*Data inferred from structurally analogous compounds.

Infrared (IR) Vibrational Mode Assignments

Critical IR peaks for this compound include:

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Aldehyde) | ~1700–1720 | Strong |

| C-F Stretch | ~1250–1300 | Medium |

| C≡N Stretch (Pyridine) | ~1600–1650 | Moderate |

| C-H (Aldehyde) | ~2800–2900 | Sharp |

*Peaks aligned with fluoropyridine and aldehyde derivatives.

Computational Chemistry Insights

Density Functional Theory (DFT) Optimized Geometry

DFT calculations (e.g., B3LYP/6-31G*) predict:

- Bond Lengths :

- C-F: ~1.35 Å (shorter than C-C due to electronegativity).

- C=N (Pyridine): ~1.34 Å.

- C=O: ~1.22 Å (typical for aldehydes).

- Ring Planarity : Minimal deviation (<5°) from planarity, consistent with aromatic stabilization.

Frontier Molecular Orbital Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions reveal:

- HOMO : Localized on the pyridine ring and aldehyde oxygen, influenced by electron-donating methyl and electron-withdrawing fluorine.

- LUMO : Dominated by the aldehyde group, indicating reactivity toward nucleophilic attacks.

Properties

IUPAC Name |

5-fluoro-6-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBFVJVWQLYAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660554 | |

| Record name | 5-Fluoro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-34-5 | |

| Record name | 5-Fluoro-6-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methylpicolinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoropyridine as the starting material.

Methylation: The 2-fluoropyridine undergoes methylation at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate.

Formylation: The resulting 6-methyl-2-fluoropyridine is then formylated at the 5-position using reagents like formic acid or formyl chloride.

Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methylpicolinaldehyde can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.

Reduction: Reduction reactions can reduce the aldehyde group to a primary alcohol.

Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Substitution reactions may use nucleophiles such as amines or halides under appropriate conditions.

Major Products Formed:

Oxidation: 5-Fluoro-6-methylpicolinic acid.

Reduction: 5-Fluoro-6-methylpicolyl alcohol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-methylpicolinaldehyde is used in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.

Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5-Fluoro-6-methylpicolinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Key Structural Features :

- Fluorine at position 5 : Enhances electronic effects (e.g., electron-withdrawing) and metabolic stability.

- Methyl at position 6 : Contributes steric bulk and influences regioselectivity in reactions.

- Aldehyde at position 2 : A reactive site for nucleophilic additions or condensations (e.g., forming Schiff bases).

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 5-fluoro-6-methylpicolinaldehyde and analogous pyridine derivatives.

Table 1: Comparative Analysis of this compound and Related Compounds

Functional Group Variations

Aldehyde vs. Ester/Carboxylic Acid :

- The aldehyde group in this compound enables direct participation in condensation reactions (e.g., forming hydrazones or imines), making it valuable for synthesizing ligands or covalent inhibitors .

- In contrast, methyl esters (e.g., Methyl 5-fluoro-6-methylpicolinate) or carboxylic acids (e.g., 5-Fluoro-3-methylpicolinic acid) are less reactive toward nucleophiles but serve as intermediates in drug synthesis or metal chelators .

Substituent Positioning: Fluorine at position 5 (vs. Methyl at position 6 introduces steric hindrance, which may slow reaction kinetics compared to unmethylated analogs like 5-fluoropicolinaldehyde .

Research Findings and Trends

- Synthetic Utility: Fluoropicolinaldehydes are preferred over nitro- or bromo-substituted pyridines (e.g., 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide in ) for their balance of reactivity and stability .

- Structural Insights: Computational studies suggest that the 5-fluoro-6-methyl substitution pattern optimizes steric and electronic effects for metal coordination, outperforming analogs like 6-fluoroquinoline-2-carboxylic acid in specificity .

Biological Activity

5-Fluoro-6-methylpicolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the picolinaldehyde structure. The synthesis of this compound typically involves the introduction of the fluorine atom through electrophilic fluorination methods or by using fluorinated reagents in the presence of suitable catalysts.

The biological activity of this compound can be attributed to its interactions with various biological targets. Studies have shown that compounds with similar structures exhibit inhibitory effects on several enzymes and receptors, which may be extrapolated to predict the activity of this compound.

1. Antitumor Activity

Research has indicated that derivatives of picolinaldehyde, including this compound, can inhibit cell proliferation in various cancer cell lines. For instance, a study evaluated several analogs against L1210 mouse leukemia cells, revealing that compounds with structural similarities exhibited potent growth inhibition with IC50 values in the nanomolar range .

2. Antiviral Activity

The compound's potential as an antiviral agent has also been explored. Analogous compounds have demonstrated significant anti-HIV activity, particularly through their ability to inhibit the binding of viral proteins to host cell receptors. In vitro studies showed that some derivatives had EC50 values below 100 nM against HIV strains .

Case Study 1: Antitumor Efficacy

In a study investigating the antitumor properties of various picolinaldehyde derivatives, this compound was tested for its ability to inhibit proliferation in cancer cell lines. The results indicated that it effectively reduced cell viability, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Antiviral Properties

Another significant study focused on the antiviral properties of similar compounds against HIV. The findings highlighted that certain derivatives exhibited low cytotoxicity while maintaining high antiviral efficacy, with some compounds achieving IC50 values as low as 0.6 nM . This positions this compound as a promising candidate for further development in antiviral therapies.

Data Tables

| Biological Activity | IC50/EC50 Values | Target |

|---|---|---|

| Antitumor | <10 nM | L1210 Mouse Leukemia Cells |

| Antiviral | <100 nM | HIV Strains |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Fluoro-6-methylpicolinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer :

-

Nucleophilic Aromatic Substitution (SNAr) : Fluorination of methyl-substituted pyridine precursors using agents like KF or Selectfluor in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C .

-

Aldehyde Functionalization : Direct oxidation of 5-Fluoro-6-methylpicolinyl alcohol using MnO2 or Swern oxidation (oxalyl chloride/DMSO) under inert atmospheres .

-

Optimization : Adjust solvent polarity to stabilize intermediates; use catalysts like Cu(I) for regioselective fluorination. Monitor reaction progress via TLC or HPLC.

- Example Reaction Conditions :

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| SNAr | KF, DMF | DMF | 100°C | ~60–70 |

| Oxidation | MnO2, CH2Cl2 | CH2Cl2 | RT | ~50–60 |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Identifies fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F) .

- <sup>1</sup>H NMR : Aldehyde proton appears as a singlet (~10 ppm); methyl groups at δ ~2.5 ppm.

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm<sup>-1</sup>) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]<sup>+</sup> (e.g., m/z 169.06 for C7H6FNO).

Q. How does the fluorine substituent influence the reactivity of picolinaldehyde derivatives in nucleophilic additions?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine at the 5-position deactivates the pyridine ring, reducing electrophilicity at the aldehyde group. Use Lewis acids (e.g., BF3) to activate the aldehyde for Grignard or hydride additions .

- Steric Effects : The 6-methyl group may hinder nucleophilic attack; employ bulky nucleophiles (e.g., tert-butylamine) in THF at low temperatures (-78°C) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) based on fluorine’s electronegativity and aldehyde’s hydrogen-bonding capacity .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for F and CH3) with antibacterial IC50 data from analogues .

- MD Simulations : Assess stability of Schiff base intermediates in enzyme active sites over 100-ns trajectories .

Q. What strategies mitigate hydrolytic instability of this compound during storage?

- Methodological Answer :

- Stabilization : Store under anhydrous conditions (argon atmosphere) with molecular sieves (3Å) at -20°C.

- Derivatization : Convert to oxime or hydrazone derivatives for long-term storage; regenerate aldehyde via acid hydrolysis (HCl/EtOH, 50°C) .

Q. How can contradictions in reported biological activity data for fluorinated picolinaldehydes be resolved?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in antifungal activity may arise from variations in MIC testing protocols .

- Control Experiments : Replicate studies with standardized purity (>98% by HPLC) and include positive controls (e.g., fluconazole for antifungal assays) .

- Mechanistic Studies : Use isotopic labeling (<sup>18</sup>O) to track aldehyde oxidation pathways in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.